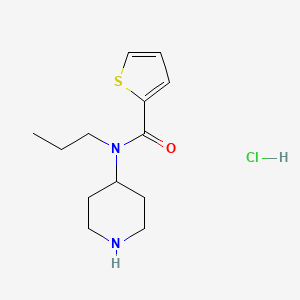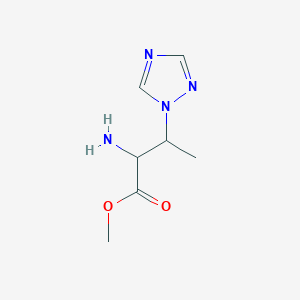
(5-Methylmorpholin-2-yl)methanol
Vue d'ensemble
Description
“(5-Methylmorpholin-2-yl)methanol” is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known as M3M. The compound is available in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Applications De Recherche Scientifique
Industrial Chemical Synthesis and Fuel Applications : Methanol is a vital chemical compound used as a building block for more complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Its role as a clean-burning fuel with high octane number is notable, and it can be a promising method for CO2 emission reduction. Methanol synthesis is a significant source of hydrogen consumption, crucial in energy storage and conservation (Dalena et al., 2018).
Organic Synthesis and Pharmaceutical Applications : Methanol is employed as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Its utilization in organic synthesis, such as selective N-methylation of amines and transfer hydrogenation of nitroarenes, is of central importance. This showcases methanol's value in synthesizing pharmaceutical agents and key intermediates (Sarki et al., 2021).
Biodiesel Production : Methanol is used in biodiesel production, where ionic liquids and microwave heating systems improve methyl ester yields. This highlights its role in creating more efficient and cost-effective biodiesel production methods (Lin et al., 2013).
Development of Selective COX-2 Inhibitors : Research in medicinal chemistry has led to the synthesis of compounds like 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as selective COX-2 inhibitors. This shows methanol derivatives' potential in developing new classes of nonsteroidal anti-inflammatory drugs (Tabatabai et al., 2012).
Catalytic Applications in Organic Chemistry : Methanol is used as a green and sustainable methylating agent for forming C-C and C-N bonds. It plays a significant role in the β-C(sp3)-methylation reaction and N-methylation of amine, showing its versatility in organic chemical reactions (Biswas & Srimani, 2021).
Methanol as a Building Block in Biotechnology : Methanol's use in methylotrophic bacteria for bioprocess technology illustrates its potential in producing single-cell proteins and fine chemicals. Its role in expanding bioprocess technology highlights its versatility and economic competitiveness as an alternative carbon source (Schrader et al., 2009).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Analyse Biochimique
Biochemical Properties
(5-Methylmorpholin-2-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenase and aldehyde dehydrogenase . These interactions can influence the catalytic activity of these enzymes, potentially affecting the metabolism of other compounds within the cell. Additionally, this compound may bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that influence cellular processes such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These interactions can influence the metabolic flux and levels of metabolites within the cell. For example, this compound can affect the conversion of alcohols to aldehydes and subsequently to acids, impacting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, this compound may be transported into the mitochondria, where it can impact mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can influence protein folding and processing . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
Propriétés
IUPAC Name |
(5-methylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFMWDJIAVDCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308167 | |
| Record name | 5-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394040-71-1 | |
| Record name | 5-Methyl-2-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylmorpholin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)


![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)




